molecular formula C8H4FNO3 B1444351 5-Fluoro-1,2-benzoxazole-3-carboxylic acid CAS No. 894789-50-5

5-Fluoro-1,2-benzoxazole-3-carboxylic acid

Cat. No.: B1444351
CAS No.: 894789-50-5
M. Wt: 181.12 g/mol
InChI Key: UVIKIZJWOLGNSL-UHFFFAOYSA-N
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Description

5-Fluoro-1,2-benzoxazole-3-carboxylic acid (CAS: 894789-50-5) is a heterocyclic compound featuring a benzoxazole core substituted with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position. Its molecular formula is C₈H₄FNO₃, with a molecular weight of 181.12 g/mol (calculated from atomic masses: C=12, H=1, F=19, N=14, O=16). This compound is widely utilized as a building block in pharmaceutical and agrochemical research due to the benzoxazole scaffold’s rigidity and the fluorine atom’s ability to modulate electronic properties and bioavailability .

Properties

IUPAC Name

5-fluoro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIKIZJWOLGNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Nitration and Reductive Cyclization Approach

One effective method for synthesizing fluorinated benzoxazole derivatives involves the nitration of fluorophenol derivatives followed by reductive cyclization to form the benzoxazole ring.

  • Starting Material: 3-chloro-4-fluorophenol
  • Step 1: Regioselective Nitration
    Using mild nitration conditions (15% HNO3 in acetic acid at 0 °C), 3-chloro-4-fluorophenol is selectively nitrated to yield 5-chloro-4-fluoro-2-nitrophenol with about 60% yield after purification. A minor byproduct, 3-chloro-4-fluoro-2,6-dinitrophenol, is also formed.
  • Step 2: Piperazinylation and Reductive Cyclization
    The nitrophenol intermediate undergoes piperazinylation via an indium-mediated reductive cyclization in the presence of acetic acid and trimethyl orthoacetate. This one-pot reaction simplifies the process and yields benzoxazole derivatives in 53–75% yield after recrystallization.
  • Purification: Flash column chromatography on silica gel (70–230 mesh) is used to isolate the products.
  • Characterization: Products are confirmed by 1H-NMR and high-resolution mass spectrometry, ensuring the correct molecular structure and purity.

This method highlights the importance of mild nitration conditions to avoid over-nitration and the utility of indium-mediated reductive cyclization to efficiently form the benzoxazole ring system.

Oxidative Cyclization Using 2-Aminophenol and Aldehydes

Another widely adopted strategy involves the condensation of 2-aminophenol derivatives with aldehydes followed by oxidative cyclization to form benzoxazoles.

  • Catalysts and Conditions:
    • FeCl3-catalyzed aerobic oxidation in toluene at 110 °C for 24 hours, sometimes enhanced by AgNO3 as a co-oxidant, achieves high yields (50–99%) depending on the substrate.
    • This method offers high atom economy, operational simplicity, and good yields.
  • Mechanism: The 2-aminophenol reacts with the aldehyde to form an intermediate Schiff base, which undergoes oxidative cyclization catalyzed by FeCl3 to yield the benzoxazole ring.
  • Applicability: This approach is versatile and can be adapted to fluorinated substrates to introduce fluorine atoms at desired positions on the benzoxazole core.

This oxidative cyclization method is favored for its straightforward procedure and environmentally friendly aerobic oxidation conditions.

Hydrolysis of Fluorinated Indole Derivatives

A related synthetic route to fluorinated benzoxazole carboxylic acids involves hydrolysis of fluorinated indole precursors.

  • Starting Material: 1-(5-Fluoro-1H-indol-3-yl)-2,2,2-trifluoroethanone
  • Procedure:
    • The indole ketone is suspended in 4M aqueous sodium hydroxide and refluxed for 1 to 1.5 hours.
    • After completion, the mixture is acidified to pH 1 with 5M HCl, precipitating the fluorinated indole carboxylic acid.
    • The precipitate is filtered, washed, and dried under reduced pressure with P2O5.
  • Yields: This hydrolysis typically yields 5-fluoroindole-3-carboxylic acid in 84–88% yield.
  • Purification: Extraction with diethyl ether or ethyl acetate and subsequent drying over sodium sulfate are used to purify the product.
  • Characterization: Detailed 1H NMR and 13C NMR spectra confirm the structure and purity of the acid.

Though this method is primarily reported for fluorinated indole carboxylic acids, similar hydrolysis strategies could be adapted for benzoxazole carboxylic acid derivatives by appropriate precursor design.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Nitration + Indium-mediated reductive cyclization 3-chloro-4-fluorophenol 15% HNO3/AcOH (0 °C), Indium/AcOH, trimethyl orthoacetate 53–75 Mild nitration avoids over-nitration; one-pot cyclization simplifies synthesis
FeCl3-catalyzed aerobic oxidation 2-aminophenol + aldehydes FeCl3, AgNO3 co-oxidant, toluene, 110 °C, 24 h 50–99 High atom economy, operationally simple, adaptable to fluorinated substrates
Hydrolysis of fluorinated indole ketones 1-(5-Fluoro-1H-indol-3-yl)-2,2,2-trifluoroethanone 4M NaOH aqueous, reflux 1–1.5 h, acidification with HCl 84–88 Efficient for fluorinated indole carboxylic acids; potential adaptation for benzoxazoles

Detailed Research Findings and Notes

  • The nitration step in the first method requires careful temperature control to selectively produce the mono-nitrated intermediate, which is critical for high yield and purity of the final benzoxazole product.
  • The indium-mediated reductive cyclization is advantageous because it avoids harsh conditions and enables a one-pot synthesis, reducing purification steps and improving overall efficiency.
  • The FeCl3-catalyzed aerobic oxidation method is notable for its use of environmentally benign oxidants and mild reaction conditions, making it attractive for scale-up and industrial applications.
  • Hydrolysis of fluorinated indole ketones provides a high-yield route to fluorinated carboxylic acids, with well-characterized intermediates and products, offering a complementary approach to benzoxazole synthesis when suitable precursors are available.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₈H₄FNO₃ 181.12 894789-50-5 Fluorine at 5-position, unsaturated benzoxazole
5-Chloro-1,2-benzoxazole-3-carboxylic acid C₈H₄ClNO₃ 197.58 Not provided Chlorine substitution at 5-position
5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid C₁₀H₉F₂NO₃ 241.18 1691794-69-0 Saturated tetrahydro ring, two fluorines at 5-position

Key Comparisons :

Halogen Substitution (F vs. Cl): The 5-chloro analogue (C₈H₄ClNO₃) exhibits a higher molecular weight (197.58 vs. 181.12) due to chlorine’s larger atomic mass. Fluorine’s small size and strong electronegativity in the parent compound likely improve metabolic stability and hydrogen-bonding interactions in target proteins .

Ring Saturation: The 5,5-difluoro-tetrahydro derivative (C₁₀H₉F₂NO₃) introduces a saturated six-membered ring, reducing aromaticity and ring strain. This modification increases molecular weight (241.18 vs. 181.12) and may enhance solubility in polar solvents due to reduced planarity .

Functional Analogues with Fluorinated Carboxylic Acid Moieties

Table 2: Fluorinated Carboxylic Acid Derivatives

Compound Name Molecular Formula CAS Number Structural Features Similarity Score*
3-Fluoroquinoline-6-carboxylic acid C₁₀H₆FNO₂ 1824275-93-5 Quinoline core, fluorine at 3-position 0.51
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid C₁₀H₆F₃N₂O₃ 1092400-82-2 Trifluoromethyl-oxadiazole hybrid 1.00

*Similarity scores based on structural or functional overlap with benzoxazole-carboxylic acid scaffolds .

Key Comparisons :

Quinoline vs. Benzoxazole Cores: 3-Fluoroquinoline-6-carboxylic acid (similarity score 0.51) features a larger aromatic system (quinoline), which may enhance π-π stacking interactions in biological targets but reduce metabolic stability compared to the smaller benzoxazole .

Oxadiazole Hybrids :

  • The trifluoromethyl-oxadiazole derivative (similarity score 1.00) replaces the benzoxazole with a 1,2,4-oxadiazole ring. This substitution introduces a trifluoromethyl group, significantly increasing lipophilicity and resistance to enzymatic degradation, albeit at the cost of reduced solubility .

Biological Activity

5-Fluoro-1,2-benzoxazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including anticancer and antimicrobial properties, and presents relevant data from various studies.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring structure with a fluorine substituent. The presence of fluorine is known to enhance biological activity by improving lipophilicity and metabolic stability.

Research indicates that this compound exhibits potent anticancer properties through various mechanisms:

  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, primarily by regulating cyclin B1 expression. This was evidenced in studies where treated cells demonstrated significant increases in G2/M phase populations, leading to enhanced cytotoxicity against colorectal cancer (CRC) cell lines such as HCT-116 .
  • Reactive Oxygen Species (ROS) Production : The compound generates excess ROS, which contributes to its cytotoxic effects. Increased ROS levels have been linked to apoptosis in cancer cells .
  • Tubulin Targeting : Molecular docking studies suggest that the compound interacts with tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics essential for cell division .

Efficacy Data

The following table summarizes the anticancer activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT-1160.09G2/M phase arrest
HepG215.8ROS production
MCF-742.4Tubulin inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity.

Spectrum of Activity

Studies have demonstrated its efficacy against various bacterial strains:

  • Gram-positive : Effective against Bacillus subtilis.
  • Gram-negative : Shows activity against Escherichia coli.

The minimal inhibitory concentrations (MIC) for these strains are presented in the following table:

Microorganism MIC (µg/mL)
Bacillus subtilis10
Escherichia coli25

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the compound's ability to suppress tumor growth in vivo. The treatment led to a significant reduction in tumor size compared to control groups, showcasing its potential as a lead compound for further drug development .

Study 2: Antimicrobial Activity

Another investigation assessed the compound's antimicrobial properties using standard broth dilution methods. Results indicated that it effectively inhibited the growth of both tested bacteria at low concentrations, suggesting its potential utility as an antibacterial agent .

Q & A

Q. What are the established synthetic routes for 5-fluoro-1,2-benzoxazole-3-carboxylic acid, and what are the critical optimization parameters?

A common method involves cyclocondensation of substituted precursors. For example, methyl 3-amino-4-hydroxybenzoate can be refluxed with an aryl acid (e.g., trifluoroacetic acid) under acidic conditions to form the benzoxazole core . Key parameters include reaction time (typically 12–18 hours), temperature control (reflux at ~110–130°C), and stoichiometric ratios to minimize side products. Post-synthesis, hydrolysis of the methyl ester group using NaOH or LiOH yields the carboxylic acid derivative. Purity optimization requires recrystallization from ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients.

Q. How is the purity and structural integrity of this compound validated in academic settings?

Structural confirmation relies on 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR spectroscopy. For instance, 1H NMR^1 \text{H NMR} should show a singlet for the fluorine-substituted aromatic proton (δ ~8.1–8.3 ppm) and absence of amine/ester peaks post-hydrolysis . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+^+ at m/z 197.03). Purity is assessed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm, targeting >98% purity .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact experimental design?

The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic buffers (pH <4). For biological assays, DMSO stock solutions (10–50 mM) are recommended, followed by dilution in aqueous buffers. Solvent choice affects aggregation; dynamic light scattering (DLS) is advised to confirm monodispersity in solution-phase studies .

Advanced Research Questions

Q. How does fluorination at the 5-position influence the electronic and steric properties of the benzoxazole scaffold?

Fluorine’s electronegativity increases the electron-withdrawing nature of the aromatic ring, lowering the pKa of the carboxylic acid group (predicted pKa ~2.5–3.0 via computational tools like COSMO-RS). This enhances metal-binding affinity, as seen in analogous fluorinated benzoxazoles used as fluorophores for transition metal detection . Steric effects are minimal due to fluorine’s small atomic radius, allowing unhindered coordination to catalytic sites in enzyme inhibition studies.

Q. What strategies resolve contradictions in reported reactivity data for fluorinated benzoxazole derivatives?

Discrepancies in reactivity (e.g., unexpected byproducts in nucleophilic substitution) often stem from trace moisture or solvent impurities. For example, dichloromethane must be dried over molecular sieves to prevent hydrolysis of intermediates. Systematic studies using design of experiments (DoE) can isolate variables like temperature, solvent polarity, and catalyst loading . X-ray crystallography (as in structurally similar 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol ) provides definitive structural insights to reconcile conflicting mechanistic proposals.

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrostatic potential surfaces, identifying regions for functionalization. Molecular docking (AutoDock Vina) with receptor structures (e.g., COX-2 or kinase domains) optimizes substituent placement. For instance, adding electron-donating groups at the 2-position enhances π-stacking with hydrophobic pockets, as validated in benzoxazole-based inhibitors .

Q. What are the environmental implications of fluorinated benzoxazole derivatives, and how are they assessed?

While not directly studied for this compound, perfluorinated analogs (e.g., PFAS) are analyzed via LC-MS/MS with MRM transitions for fragmentation patterns. Persistence tests include OECD 301B biodegradation assays, and bioaccumulation potential is modeled using EPI Suite’s BCFBAF module . Mitigation strategies involve designing biodegradable analogs with shorter perfluoroalkyl chains or ester linkages.

Methodological Tables

Q. Table 1. Key Synthetic and Analytical Parameters

ParameterOptimal ConditionReference
Reaction time15 hours (reflux)
Purification methodRecrystallization (EtOH/H₂O)
HPLC mobile phaseAcetonitrile/H₂O + 0.1% TFA
1H NMR^1 \text{H NMR} (DMSO-d6)δ 8.2 (s, 1H, Ar-F)

Q. Table 2. Computational Tools for Derivative Design

ToolApplicationReference
COSMO-RSpKa and solubility prediction
AutoDock VinaReceptor-ligand docking
B3LYP/6-311+G(d,p)Electronic structure analysis

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1,2-benzoxazole-3-carboxylic acid
Reactant of Route 2
5-Fluoro-1,2-benzoxazole-3-carboxylic acid

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